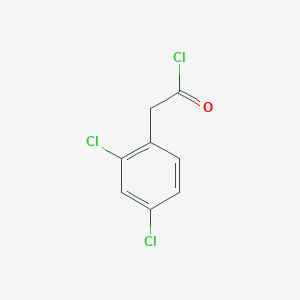










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10](Cl)=[O:11].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:17]=[CH2:18]>C(Cl)Cl>[Cl:8][C:6]1[CH:5]=[C:4]2[C:3](=[C:2]([Cl:1])[CH:7]=1)[CH2:9][C:10](=[O:11])[CH2:18][CH2:17]2 |f:1.2.3.4|
|


|
Name
|
|
|
Quantity
|
149.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)CC(=O)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
|
Name
|
ice water
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring at 0° to 5°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
was stirred further at room temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
WASH
|
|
Details
|
The methylene chloride phase was washed
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phases were extracted with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with 100 ml of low-boiling petroleum ether
|
|
Type
|
ADDITION
|
|
Details
|
a further 250 ml of low-boiling petroleum ether were later added
|
|
Type
|
WAIT
|
|
Details
|
the mixture was left
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
|
Type
|
FILTRATION
|
|
Details
|
filtered over 600 g of silica gel (particle size 0.2-0.5 mm)
|
|
Type
|
WASH
|
|
Details
|
while eluting with chloroform
|


Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2CCC(CC2=C(C1)Cl)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |